molecular formula C19H14ClN3O2S B1224927 6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

Cat. No. B1224927
M. Wt: 383.9 g/mol
InChI Key: UDYYPRWBKNVMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[[(4-chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis of Pyrazolopyridine Derivatives The compound 6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione is a part of a larger family of 1,7-dihydropyrazolo[3,4-b]pyridine-4,6-diones, which can be synthesized from ethyl 3-methylthio-5-aminopyrazole-4-carboxylate and diketene in three steps. These derivatives provide a base for further modifications and potential applications in various fields including material sciences and pharmacology (Yuan, Li, & Zhao, 2003).

Structural and Optical Characteristics A study focused on two pyridine derivatives, including 6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione, detailed their molecular structures, thermal properties, and optical characteristics. X-ray diffraction patterns revealed a monoclinic polycrystalline nature. The study also highlighted their potential use in semiconductor devices and photosensors, thanks to their notable optical properties (Zedan, El-Taweel, & El-Menyawy, 2020).

Synthesis in Material Sciences The compound and its derivatives find their applications in material sciences, particularly in the creation of novel molecular architectures. The synthesis processes often involve multi-component reactions or other complex chemical procedures, indicating the compound's versatility and potential for creating diverse chemical structures with specific properties (Nikpassand, Mamaghani, Shirini, & Tabatabaeian, 2010).

Synthesis and Evaluation as Corrosion Inhibitors The compound's derivatives have been synthesized and evaluated as potential corrosion inhibitors for mild steel in acidic environments. This application is crucial in industrial settings where the prevention of material degradation is of utmost importance (Dandia, Gupta, Singh, & Quraishi, 2013).

properties

Product Name

6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

Molecular Formula

C19H14ClN3O2S

Molecular Weight

383.9 g/mol

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

InChI

InChI=1S/C19H14ClN3O2S/c20-12-6-8-15(9-7-12)26-11-13-10-16(24)17-18(21-13)22-23(19(17)25)14-4-2-1-3-5-14/h1-10H,11H2,(H2,21,22,24)

InChI Key

UDYYPRWBKNVMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(N2)NC(=CC3=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
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6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
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6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
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6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
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6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
Reactant of Route 6
6-[[(4-Chlorophenyl)thio]methyl]-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione

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